![molecular formula C8H10ClFN2O B1459113 2-Chloro-5-fluoro-4-isobutoxypyrimidine CAS No. 1510352-42-7](/img/structure/B1459113.png)
2-Chloro-5-fluoro-4-isobutoxypyrimidine
Overview
Description
2-Chloro-5-fluoro-4-isobutoxypyrimidine, also known as CFIP, is a small molecule that is used in a variety of scientific research applications. It is a pyrimidine derivative that is composed of a nitrogen-containing 5-membered ring with two chlorine atoms and one fluorine atom. CFIP has a wide range of biochemical and physiological effects, and can be used in a variety of lab experiments.
Scientific Research Applications
Anticancer Research
2-Chloro-5-fluoro-4-isobutoxypyrimidine: is a precursor in the synthesis of biologically active molecules, particularly those found in anticancer agents like 5-fluorouracil . This compound is instrumental in creating new drugs that can inhibit or slow down the growth of cancer cells.
Development of JAK2 Kinase Inhibitors
This compound serves as a key intermediate in the synthesis of potent inhibitors of the JAK2 kinase . These inhibitors are crucial for the treatment of myeloproliferative disorders and have a significant impact on the field of hematological malignancies.
Synthesis of P2X7 Receptor Antagonists
Researchers use 2-Chloro-5-fluoro-4-isobutoxypyrimidine to create intermediates like 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid . These intermediates are further utilized to develop benzamide scaffolds that act as antagonists against P2X7 receptors , which play a role in inflammation and pain.
Preparation of Fluorinated Pyrimidines
The compound is used to prepare 5-fluoro-2-amino pyrimidines by reacting with various amines. This reaction is significant in the field of medicinal chemistry, where fluorinated pyrimidines are used for their pharmacological properties .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-fluorouridine, target enzymes like uridine phosphorylase .
Mode of Action
It is known that similar compounds participate in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Biochemical Pathways
It is known that similar compounds are involved in carbon–carbon bond forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely applied in organic synthesis, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
It is known that similar compounds, when used in suzuki–miyaura cross-coupling reactions, result in the formation of new carbon–carbon bonds .
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, which similar compounds participate in, is generally environmentally benign .
properties
IUPAC Name |
2-chloro-5-fluoro-4-(2-methylpropoxy)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2O/c1-5(2)4-13-7-6(10)3-11-8(9)12-7/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGAEQWTJICAMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC(=NC=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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